molecular formula C10H10BrNO B1378373 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one CAS No. 884541-34-8

6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1378373
CAS No.: 884541-34-8
M. Wt: 240.1 g/mol
InChI Key: VUZFOAXBUORHEL-UHFFFAOYSA-N
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Patent
US08796310B2

Procedure details

To a flask was added 6-amino-3,4-dihydro-1(2H)-naphthalenone (5.30 g, 32.9 mmol) and DCM (329 mL) and the mixture was cooled to 0° C. N-bromosuccinimide (5.85 g, 32.9 mmol) was added portionwise over 1 hour. The mixture then was stirred at 0° C. for 3 hours. The reaction was quenched with aqueous sodium bicarbonate (100 mL) and then extracted with DCM (3×100 mL). The combined organic fractions were dried (Na2SO4), filtered and concentrated under reduced pressure. The product was purified by silica gel chromatography using a gradient solvent system of 0-65% EtOAc/Hexanes. Concentration of the product-containing fractions yielded 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one (7.8 g, 87%) as a light tan solid. MS ESI calcd for C10H10BrNO 240 [M+H]+. found 240.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
329 mL
Type
solvent
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.[Br:13]N1C(=O)CCC1=O>C(Cl)Cl>[NH2:1][C:2]1[C:3]([Br:13])=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
NC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
329 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.85 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture then was stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous sodium bicarbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=C2CCCC(C2=CC1)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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